Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate
Description
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a sulfinyl group attached to a butane chain and a prop-2-enoate ester group
Properties
CAS No. |
646516-61-2 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 3-[(S)-butylsulfinyl]prop-2-enoate |
InChI |
InChI=1S/C8H14O3S/c1-3-4-6-12(10)7-5-8(9)11-2/h5,7H,3-4,6H2,1-2H3/t12-/m0/s1 |
InChI Key |
GOZWKBUTJXXFDI-LBPRGKRZSA-N |
Isomeric SMILES |
CCCC[S@](=O)C=CC(=O)OC |
Canonical SMILES |
CCCCS(=O)C=CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butane-1-sulfinyl chloride and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, alcohols, bases like triethylamine
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Amides, esters, and other substituted products
Scientific Research Applications
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs with therapeutic potential.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate involves its interaction with molecular targets through its sulfinyl and ester functional groups. These interactions can lead to the modulation of biological pathways, resulting in various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- Caffeic acid methyl ester (methyl-(E)-3-(3,4-dihydroxyphenyl)prop-2-enoate)
Uniqueness
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack the sulfinyl functionality or have different substituents, leading to variations in their chemical and biological properties.
Biological Activity
Methyl 3-[(S)-butane-1-sulfinyl]prop-2-enoate is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is an organosulfur compound characterized by the presence of a sulfinyl group attached to a propene derivative. Its chemical structure can be represented as follows:
This structure contributes to its reactivity and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Specifically, it has been noted for its role in:
- Antioxidant Activity : The sulfinyl group is known to confer antioxidant properties, which can protect cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. In vitro assays demonstrated that this compound can scavenge free radicals effectively, which is critical in reducing oxidative damage in cells.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) |
|---|---|
| This compound | 25 |
| Ascorbic Acid (Vitamin C) | 15 |
| Trolox | 20 |
Anti-inflammatory Effects
In studies involving human cell lines, this compound showed promising anti-inflammatory effects by downregulating pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests potential applications in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study conducted on RAW264.7 macrophages revealed that treatment with this compound at concentrations ranging from 10 µM to 50 µM resulted in a dose-dependent decrease in IL-6 production. The results are summarized below:
Table 2: Cytokine Production Inhibition
| Concentration (µM) | IL-6 Production (pg/mL) | % Inhibition |
|---|---|---|
| Control | 200 | - |
| 10 | 180 | 10 |
| 25 | 150 | 25 |
| 50 | 100 | 50 |
Research Findings
Recent research has focused on the synthesis and biological evaluation of this compound. Studies have highlighted its potential as a lead compound for developing new anti-inflammatory drugs.
Synthesis and Evaluation
The synthesis of this compound involves the reaction of methyl acrylate with (S)-butanesulfinate under controlled conditions. The resulting product was evaluated for its biological activity using various assays, confirming its efficacy as an antioxidant and anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
